molecular formula C15H13ClN2O2 B5694953 N-[2-(acetylamino)phenyl]-3-chlorobenzamide

N-[2-(acetylamino)phenyl]-3-chlorobenzamide

Cat. No. B5694953
M. Wt: 288.73 g/mol
InChI Key: CHLYNTBBVQOFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)phenyl]-3-chlorobenzamide, also known as Boc-3-Cl-Phg-NH2, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-3-chlorobenzamide involves the inhibition of the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, N-[2-(acetylamino)phenyl]-3-chlorobenzamide reduces the production of prostaglandins, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-3-chlorobenzamide has been shown to have anti-inflammatory and anti-tumor effects. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(acetylamino)phenyl]-3-chlorobenzamide in lab experiments is its potential anti-inflammatory and anti-tumor properties. This compound may also have potential use in the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is the need for further research to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for the study of N-[2-(acetylamino)phenyl]-3-chlorobenzamide. One direction is to further explore its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of other inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

N-[2-(acetylamino)phenyl]-3-chlorobenzamide can be synthesized using various methods. One of the methods involves the reaction of 2-aminobenzophenone with acetic anhydride and phosphorus pentachloride to obtain N-acetyl-2-aminobenzophenone. This compound is then reacted with 3-chlorobenzoyl chloride to obtain N-[2-(acetylamino)phenyl]-3-chlorobenzamide.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-3-chlorobenzamide has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-acetamidophenyl)-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10(19)17-13-7-2-3-8-14(13)18-15(20)11-5-4-6-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLYNTBBVQOFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(acetylamino)phenyl]-3-chlorobenzamide

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